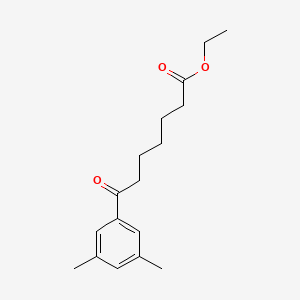

Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate

Beschreibung

Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate (CAS: 898751-78-5) is a synthetic organic compound with the molecular formula C₁₇H₂₄O₃ and a molecular weight of 276.37 g/mol. It features a seven-carbon aliphatic chain terminating in a ketone group and an ethyl ester, substituted at the phenyl ring with methyl groups at the 3 and 5 positions. This compound is primarily used in research as a chemical intermediate or for structure-activity relationship (SAR) studies in herbicide development .

Eigenschaften

IUPAC Name |

ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-4-20-17(19)9-7-5-6-8-16(18)15-11-13(2)10-14(3)12-15/h10-12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGQSVMRBBNEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645558 | |

| Record name | Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-78-5 | |

| Record name | Ethyl 3,5-dimethyl-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,5-dimethylphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The ketone group in the compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

Oxidation: 7-(3,5-dimethylphenyl)-7-oxoheptanoic acid.

Reduction: 7-(3,5-dimethylphenyl)-7-hydroxyheptanoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and ester functional groups play a crucial role in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate and its analogs:

*Estimated based on substituent contributions.

Key Observations:

- Electron Effects : Fluorine substituents (e.g., 2,4-difluoro) introduce strong electron-withdrawing effects, which may alter reactivity in nucleophilic or electrophilic reactions compared to methyl groups .

Herbicidal Potential

- Photosynthesis Inhibition: Analogs like N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM) demonstrate high photosynthetic electron transport (PET) inhibition in spinach chloroplasts .

Biologische Aktivität

Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate, a compound characterized by its unique structure and functional groups, has garnered attention in recent years for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative with the following chemical formula:

- Molecular Formula : C17H24O3

- Molecular Weight : 284.37 g/mol

The compound features a heptanoate backbone with a keto group at the 7-position and a 3,5-dimethylphenyl substituent, which may influence its biological activity through molecular interactions.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : A549 (lung cancer), H2228 (lung cancer)

- IC50 Values :

- A549: 2.0 μM

- H2228: 1.0 μM

These values suggest that the compound is effective at low concentrations, highlighting its potential as an anticancer agent .

The proposed mechanism of action involves several pathways:

- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound results in cell cycle arrest at the G1 phase in H2228 cells. This was evidenced by an increase in the G1 cell population from 38.95% (control) to 60.92% (treated) .

- Induction of Apoptosis : Staining assays indicated that the compound promotes apoptosis in treated cells. The presence of late apoptotic cells increased significantly after treatment, confirming its role in inducing cell death .

- Inhibition of Key Signaling Pathways : The compound has been shown to inhibit pathways associated with tumor growth and survival, including the ALK and HDAC signaling pathways . This dual inhibition could enhance therapeutic efficacy against cancers dependent on these pathways.

Safety and Toxicity

Preliminary studies on toxicity have indicated that this compound possesses low toxicity profiles at therapeutic doses. In animal models, no significant weight loss or adverse effects were observed at doses up to 100 mg/kg . However, further studies are required to fully assess its safety profile.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | IC50 (μM) | Mechanism of Action | Notable Properties |

|---|---|---|---|

| This compound | 1.0 - 2.0 | Cell cycle arrest, apoptosis induction | Low toxicity |

| Ethyl 4-oxo-4-(9-phenanthryl)butyrate | Varies | DNA intercalation | Unique phenanthrene moiety |

| Ethyl 7-(2,6-dimethylphenyl)-3,5-dihydroxyheptanoate | Varies | Antihyperlipidemic activity | Potential cholesterol biosynthesis inhibition |

The table illustrates that while this compound shows promising antitumor activity and low toxicity, other compounds may exhibit different mechanisms or properties relevant to specific therapeutic areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.